

# Commercial Suppliers and Technical Guide for 3-Bromo-5-chlorobenzaldehyde

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## Compound of Interest

Compound Name: *3-Bromo-5-chlorobenzaldehyde*

Cat. No.: *B066651*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and synthetic applications of **3-Bromo-5-chlorobenzaldehyde** (CAS No: 188813-05-0), a key intermediate in organic synthesis and drug discovery.

## Commercial Availability

A variety of chemical suppliers offer **3-Bromo-5-chlorobenzaldehyde**, with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

Supplier	Purity	Available Quantities	Additional Information
AOBChem USA	97%	250mg, 500mg, 1g, 5g, 10g, 25g, 100g	In stock in the USA and China. <a href="#">[1]</a>
CymitQuimica	>98.0% (GC)	1g	Marketed by TCI. <a href="#">[2]</a> <a href="#">[3]</a>
BLD Pharm	Purity specifications available	Various sizes with warehousing in the US, India, and Germany	Offers detailed analytical documentation like NMR, HPLC, and LC-MS. <a href="#">[4]</a>
Henan Fengda Chemical Co.,Ltd.	Pharmaceutical Grade / 99%	Inquire for details	A manufacturer with 2 years of experience providing the product. <a href="#">[5]</a>
iChemical	99%	Inquire for details	Distributes for HANGZHOU LEAP CHEM CO., LTD. and Greenbo Biochem. <a href="#">[5]</a>
TCI EUROPE N.V.	>98.0%(GC)	Inquire for details	Product number B4839.
Hebei Chuanghai Biotechnology Co., Ltd.	99%	Inquire for details	Pricing available upon request.
Hebei Xinsheng New Material Technology Co., LTD.	99%	Inquire for details	Price listed as \$25.00-35.00 / kg. <a href="#">[6]</a>

## Synthesis of 3-Bromo-5-chlorobenzaldehyde

A common laboratory-scale synthesis of **3-Bromo-5-chlorobenzaldehyde** involves the monolithium-halogen exchange of 1,3-dibromo-5-chlorobenzene followed by formylation.

## Experimental Protocol:

### Materials:

- 1,3-Dibromo-5-chlorobenzene
- Anhydrous Diethyl Ether
- n-Butyllithium (n-BuLi) in hexanes
- N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

- Under a nitrogen atmosphere, dissolve 1,3-dibromo-5-chlorobenzene (1.0 equivalent) in anhydrous diethyl ether.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes (1.0 equivalent) dropwise, maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 30 minutes.
- Add N,N-dimethylformamide (1.0 equivalent) dropwise, ensuring the temperature remains below -78 °C.
- After the addition is complete, continue stirring at -78 °C for a further period.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature.

- Separate the ethereal layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield **3-Bromo-5-chlorobenzaldehyde**.<sup>[6]</sup>

## Synthetic Applications

**3-Bromo-5-chlorobenzaldehyde** is a versatile building block in organic synthesis, primarily utilized for the introduction of the 3-bromo-5-chlorophenyl moiety into more complex molecules. The aldehyde functional group allows for a variety of transformations, including Wittig reactions and reductive aminations, while the bromo- and chloro-substituents are amenable to cross-coupling reactions.

## Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones. **3-Bromo-5-chlorobenzaldehyde** can be reacted with a phosphorus ylide to form a substituted styrene derivative.

Materials:

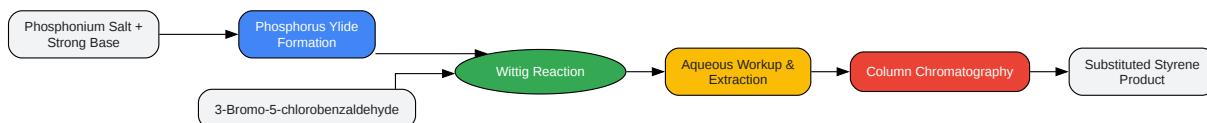
- **3-Bromo-5-chlorobenzaldehyde**
- A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
- A strong base (e.g., n-butyllithium or sodium hydride)
- Anhydrous solvent (e.g., THF or DMSO)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Brine

- Anhydrous magnesium sulfate

Procedure:

- In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
- Add the strong base (1.0 equivalent) at 0 °C and stir the mixture until the ylide is formed (often indicated by a color change).
- Add a solution of **3-Bromo-5-chlorobenzaldehyde** (1.0 equivalent) in the anhydrous solvent dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for a Wittig reaction involving **3-Bromo-5-chlorobenzaldehyde**.



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*Wittig Reaction Workflow*

## Suzuki Cross-Coupling Reaction

The bromine atom on the aromatic ring of **3-Bromo-5-chlorobenzaldehyde** provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds.

### Materials:

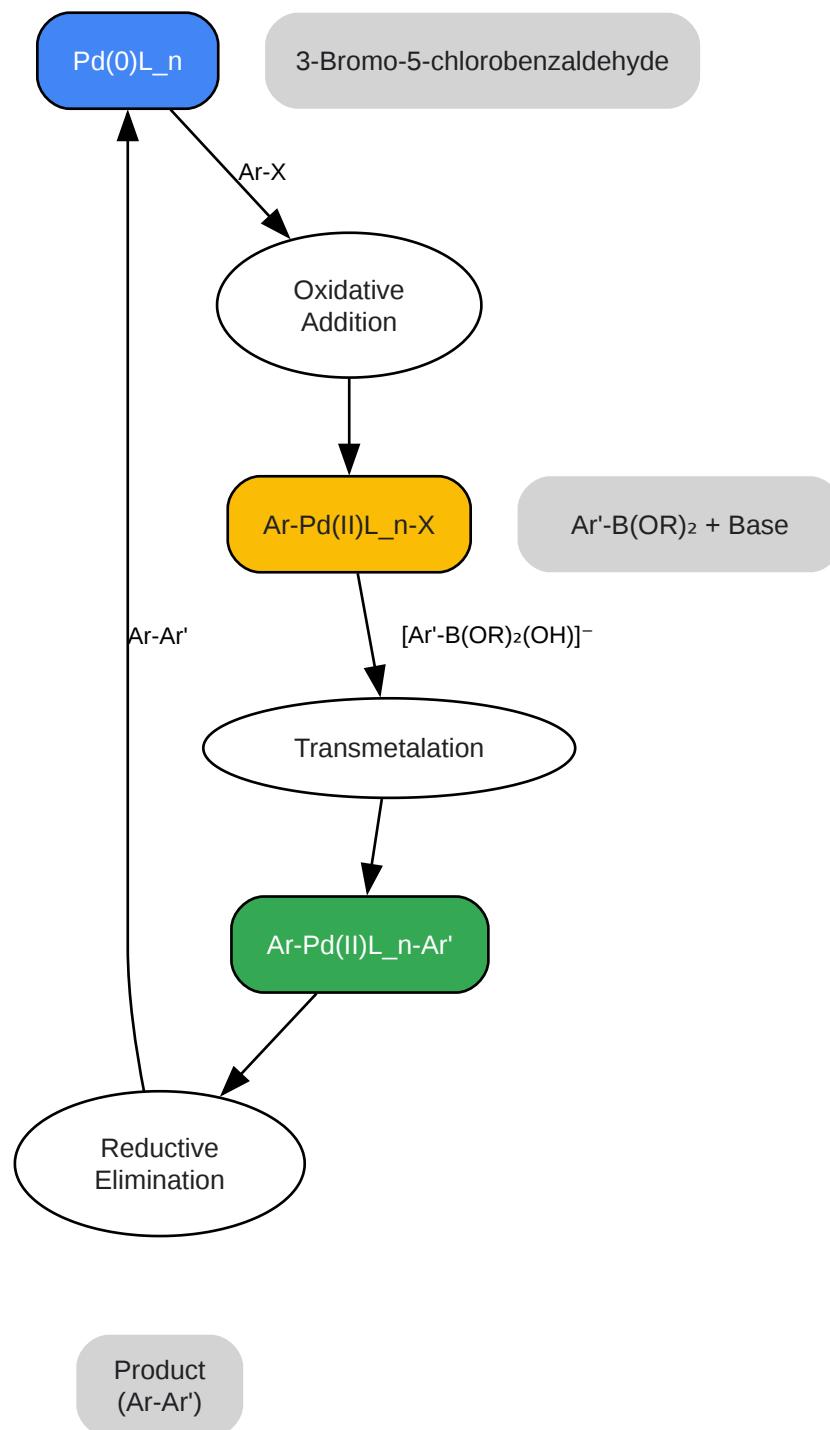
- **3-Bromo-5-chlorobenzaldehyde**
- A suitable boronic acid or boronate ester
- A palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ )
- A base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , or  $\text{K}_3\text{PO}_4$ )
- A solvent system (e.g., toluene/water, dioxane/water, or DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

### Procedure:

- In a reaction vessel, combine **3-Bromo-5-chlorobenzaldehyde** (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
- Add the degassed solvent system.
- Heat the reaction mixture under a nitrogen or argon atmosphere until the starting material is consumed (monitored by TLC or GC/MS).
- Cool the reaction to room temperature and dilute with water.

- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

The catalytic cycle for the Suzuki coupling reaction is depicted in the following diagram.



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*Suzuki Coupling Catalytic Cycle*

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